(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid
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Overview
Description
(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative with two carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclobutene, which undergoes a series of reactions to introduce the ethoxycarbonyl and carboxylic acid groups.
Reaction Conditions: The key steps include
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Derivatives with various functional groups replacing the ethoxycarbonyl group.
Scientific Research Applications
(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of chiral drugs and as a precursor for bioactive molecules.
Material Science: It is explored for its potential in creating novel polymers and materials with unique properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
Cyclobutane-1,2-dicarboxylic acid: Lacks the ethoxycarbonyl group, leading to different reactivity and applications.
Ethyl cyclobutane-1-carboxylate: Contains only one carboxylic acid group, resulting in different chemical behavior.
Uniqueness
(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid is unique due to its chiral nature and the presence of both ethoxycarbonyl and carboxylic acid groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1S,2R)-2-ethoxycarbonylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMICURRLLIGEI-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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